molecular formula C14H12O2 B1266217 4-Benzylbenzoic acid CAS No. 620-86-0

4-Benzylbenzoic acid

Cat. No. B1266217
CAS RN: 620-86-0
M. Wt: 212.24 g/mol
InChI Key: FPHVRPCVNPHPBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzylbenzoic acid derivatives and similar compounds often involves multi-step chemical processes, including catalysis and phase transfer techniques. For instance, benzyl triethyl ammonium chloride has been identified as an effective phase transfer catalyst in synthesizing 4,4'-(phenylazanediyl) dibenzoic acid, a related compound, showcasing the versatility and reactivity of the benzyl-benzoic acid framework in synthetic chemistry (Lu, 2014).

Molecular Structure Analysis

The molecular structure of 4-Benzylbenzoic acid and its derivatives has been extensively studied through various analytical techniques, including X-ray diffraction. These studies reveal the planar nature of the benzylidene-thiazolidine moiety and its inclination towards the 4-aminobenzoic acid fragment, highlighting the compound's structural complexity and the potential for hydrogen bonding and π-π stacking interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

4-Benzylbenzoic acid participates in various chemical reactions, underlining its reactivity and utility in organic synthesis. The compound's ability to undergo nucleophilic substitution, oxidation, and other transformations is crucial for synthesizing heterocyclic compounds and other organic molecules. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for solid-phase synthesis, demonstrating the reactive versatility of benzoic acid derivatives in constructing complex molecular scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).

Physical Properties Analysis

The physical properties of 4-Benzylbenzoic acid, such as melting point, solubility, and crystalline structure, play a significant role in its applications and handling. Studies on related compounds, like benzyloxybenzoic acids, have provided insights into their crystal structures, intermolecular interactions, and the influence of substituents on physical properties. These studies contribute to a deeper understanding of how structural variations affect the physical characteristics and stability of these compounds (Chattopadhyay, Das, Mukherjee, & Mukherjee, 2013).

Scientific Research Applications

  • Textile Industry

    • Summary of Application : Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .
    • Methods of Application : The compound is incorporated into cotton fabrics, which are then exposed to UV irradiation .
    • Results or Outcomes : The treated fabrics have been shown to degrade pesticides, potentially making them safer and more environmentally friendly .
  • Luminescent Materials

    • Summary of Application : 4-Benzoylbenzoic acid, along with methacrylic acid, can be used as ligands for synthesizing a novel Tb (III) ternary complex with luminescent property .
    • Methods of Application : The compound is used in conjunction with methacrylic acid to synthesize a luminescent Tb (III) ternary complex .
    • Results or Outcomes : The resulting complex has luminescent properties, which could have potential applications in various fields such as optoelectronics and sensing .

properties

IUPAC Name

4-benzylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHVRPCVNPHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211047
Record name Diphenylmethane-4-carboxylic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylbenzoic acid

CAS RN

620-86-0
Record name Diphenylmethane-4-carboxylic acid
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Record name 620-86-0
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Record name Diphenylmethane-4-carboxylic acid
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Record name 4-benzylbenzoic acid
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Synthesis routes and methods I

Procedure details

10% Palladium on carbon (0.5 g) was added to a solution of 4-benzoyl-benzoic acid (11.31 g, 50 mmol) in ethanol (250 mL) and 70% perchloric acid (10 mL). The suspension was hydrogenated under 40 psi at room temperature for 8 hours. The catalyst was removed by filtration and the filtrate made neutral with aqueous sodium bicarbonate. Solvents were evaporated, and the residue was partitioned into ethyl acetate and dilute aqueous potassium hydroxide. The aqueous phase was acidified with hydrochloric acid. The precipitated acid was filtered, washed, and dried to give 4-benzyl-benzoic acid (10.74 g,−100%).
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-benzoylbenzoic acid (2.00 g) in trifluoroacetic acid (30 mL) was added dropwise triethylsilane (3.53 mL), and the resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and then n-hexane was added to the residue. The precipitate was collected by filtration, washed with n-hexane and dried under reduced pressure at 60° C. to give 4-benzylbenzoic acid (1.66 g). To an ice-cold suspension of lithium aluminium hydride (0.315 g) in tetrahydrofuran (45 mL) was added dropwise a solution of 4-benzylbenzoic acid (1.60 g) in tetrahydrofuran (30 mL), and the resulting mixture was stirred at room temperature for 4.5 hours. The reaction was quenched by sequential addition of water (0.320 mL), 15% aqueous sodium hydroxide (0.320 mL) and water (0.320 mL). The insoluble material was filtered out and the filtrate was concentrated under reduced pressure to give 4-benzylbenzyl alcohol (1.56 g). 4-Benzylbenzylalcohol (1.56 g) was dissolved in tetrahydrofuran (39 mL). After addition of phthalimide (1.39 g) and triphenylphosphine (2.68 g), diisopropylazodicarboxylate (40% toluene solution, 5.17 g) was added dropwise, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give the title compound (1.87 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
T Coleman, JZH Lee, AM Kirk… - … A European Journal, 2022 - Wiley Online Library
… We were unable to obtain a crystal structure of CYP199A4 with 4-benzylbenzoic acid but if this substrate bound in the active site in a similar fashion to 4-phenoxybenzoic acid we would …
C Bak, K Praefcke - Zeitschrift für Naturforschung B, 1978 - degruyter.com
… 4-benzylbenzoic acid does not occur. In dependence of irradiation time and used UV lamp the only definate product found is benzoic acid in different yields (5-21%). On irradiation …
Number of citations: 2 www.degruyter.com
C George, B D'Anna, A Jammoul… - AGU Fall Meeting …, 2006 - ui.adsabs.harvard.edu
… of ozone onto organic films of nine aromatic compounds (catechol, benzophenone, 4-nitrophenol, 1, 7-dihydroxynaphthalene, 1, 7-dihydroxynaphthoic acid, 4-benzylbenzoic acid, 1-…
Number of citations: 0 ui.adsabs.harvard.edu
MN Podgorski, JHZ Lee, JS Harbort… - Journal of Inorganic …, 2023 - Elsevier
… the T252E mutant could oxidise 4-benzylbenzoic acid, using H 2 O 2 . We found that the T252E mutant could indeed utilise H 2 O 2 to convert 4-benzylbenzoic acid with the same …
Number of citations: 4 www.sciencedirect.com
G Scholz, F Kwok - Journal of Biological Chemistry, 1989 - ASBMB
… Inhibition of Pyridoxal Kinase by 4-Benzylbenzoic AcidThe effect of 4-benzoylbenzoic acid on the reaction catalyzed by pyridoxal kinase was examined at pH 6.5 in 70 mM potassium …
Number of citations: 18 www.jbc.org
TD Penning, NS Chandrakumar, BB Chen… - Journal of medicinal …, 2000 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a pro-inflammatory mediator that has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease (IBD) and psoriasis. …
Number of citations: 100 pubs.acs.org
R Erath, K Lienkamp - Macromolecular chemistry and physics, 2018 - Wiley Online Library
… First, commercially available 4-benzylbenzoic acid was reacted with thionyl chloride under reflux to give 4-benzoylbenzoic acid chloride R1 in near-quantitative yields. After removal of …
Number of citations: 6 onlinelibrary.wiley.com
DR Witty, JH Bateson, GJ Hervieu, P Jeffrey… - Bioorganic & medicinal …, 2006 - Elsevier
… Four LHS groups: 4-biphenylcarboxylic acid, 4-benzylbenzoic acid, 3-phenoxybenzoic acid and 4-cyclohexylbenzoic acid (present in 1, 5f, 5i, and 5k,) were selected to prepare a two-…
Number of citations: 18 www.sciencedirect.com
E Barchiesi, S Bradamante, GA Pagani - Journal of the Chemical …, 1987 - pubs.rsc.org
… 4- Benzylbenzoic Acid.-A solution of 4-benzylbenzonitrile (2.4 g, 12.4 mmol) in a mixture of 50% aqueous acetic acid (10 ml) and concentrated sulphuric acid (5 ml) was heated at reflux …
Number of citations: 4 pubs.rsc.org
WM Hussein, P Vella, NU Islam, DL Ollis… - Bioorganic & medicinal …, 2012 - Elsevier
The production of β-lactamases is an effective strategy by which pathogenic bacteria can develop resistance against β-lactam antibiotics. While inhibitors of serine-β-lactamases are …
Number of citations: 49 www.sciencedirect.com

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